REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]2[nH:5][c:6](=[O:13])[c:7](=[O:12])[nH:8][c:9]2[cH:10][cH:11]1.[K+:18].[N+:14](=[O:15])([O-:16])[O-:17].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[F:1][c:2]1[cH:3][c:4]2[nH:5][c:6](=[O:13])[c:7](=[O:12])[nH:8][c:9]2[cH:10][c:11]1[N+:14](=[O:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(F)cc2[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=c1[nH]c2cc(F)c([N+](=O)[O-])cc2[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |